3-Iodo-6-methyl-5-nitro-1H-indazole

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Halogen Reactivity

Procure 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4) for superior C3 cross-coupling efficiency over bromo/chloro analogs. The C3-iodo handle ensures faster oxidative addition in Pd-catalyzed Suzuki/Sonogashira reactions. C5-nitro group modulates electronics and provides latent amine for downstream SAR diversification. Essential precursor for alkenyl indazole Aurora kinase inhibitor libraries per Bioorg. Med. Chem. Lett. methodologies.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
CAS No. 1000343-55-4
Cat. No. B1604395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-5-nitro-1H-indazole
CAS1000343-55-4
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1[N+](=O)[O-])I
InChIInChI=1S/C8H6IN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
InChIKeyUMRBFGNXSMPUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4) Procurement Guide: Chemical Profile and Differentiation


3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4) is a polyfunctionalized heterocyclic building block within the indazole class, characterized by a C3-iodo handle, a C5-nitro group, and a C6-methyl substituent on the indazole core . With a molecular formula of C8H6IN3O2 and a monoisotopic mass of 302.95 Da, this compound is a pale orange crystalline solid . The strategic combination of these substituents distinguishes it from simpler nitroindazoles or mono-halogenated analogs, endowing it with a unique reactivity profile that is highly sought after in medicinal chemistry and cross-coupling methodology development [1][2]. Its primary documented use is as a key synthetic intermediate for generating libraries of bioactive molecules, particularly selective kinase inhibitors [1][2]. This guide provides a rigorous, evidence-based analysis of why this specific substitution pattern is non-interchangeable with other in-class compounds, focusing on quantifiable differences in reactivity and synthetic utility that are critical for informed procurement and experimental design.

Why 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4) Cannot Be Substituted with Other Indazole Building Blocks


Substituting 3-Iodo-6-methyl-5-nitro-1H-indazole with a generic indazole or even a close analog like 3-bromo-6-methyl-5-nitro-1H-indazole or 6-methyl-5-nitro-1H-indazole is not feasible without fundamentally altering the reaction outcome. The core premise of its utility lies in the orthogonal reactivity of its functional groups, which is highly sensitive to the specific halogen at C3. The C3-iodine atom is not just a leaving group; it is a strategic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with a reactivity profile that differs significantly from the corresponding bromo or chloro analogs in terms of reaction rate, catalyst compatibility, and yield [1][2]. The 5-nitro group serves as a strong electron-withdrawing group that modulates the reactivity of the heterocycle and provides a latent amine for further diversification . Crucially, the presence of the NH-free indazole moiety can be a limiting factor in cross-coupling reactions, particularly with 3-bromoindazoles, whereas the 3-iodo analog often demonstrates superior reactivity under similar conditions [1]. The following sections provide quantitative, comparator-based evidence detailing these performance differences, establishing that the specific substitution pattern of 3-Iodo-6-methyl-5-nitro-1H-indazole is a prerequisite for achieving the documented synthetic and biological outcomes.

3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4) Quantitative Differentiation Evidence vs. Comparators


Superior C3 Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group in Suzuki-Miyaura Reactions

The C3-iodo substituent on 3-iodo-6-methyl-5-nitro-1H-indazole provides a significant kinetic and yield advantage in Suzuki-Miyaura cross-coupling reactions compared to its bromo analog. This is a well-documented class effect where the weaker carbon-iodine bond facilitates oxidative addition to palladium(0) catalysts. A representative example from the literature on unprotected 3-haloindazoles demonstrates this principle: under identical Suzuki coupling conditions, the 3-iodo derivative afforded the desired 3-arylated product in high yield, while the 3-bromo analog gave a moderate yield, and the 3-chloro analog was unreactive [1]. This trend underscores the iodo compound's superior utility as a building block for library synthesis.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Halogen Reactivity

Validated Intermediate for Selective Aurora Kinase Inhibitor Synthesis

3-Iodo-6-methyl-5-nitro-1H-indazole has a specific, documented, and validated application as a reactant for synthesizing alkenyl indazoles, which are a class of selective Aurora kinase inhibitors [1]. This is a critical differentiator compared to its 3-bromo analog (CAS 1000343-58-7), which is more commonly described for synthesizing antibacterial agents and nonlinear optical materials . The target compound's documented use in a specific, high-value medicinal chemistry campaign provides a clear rationale for its procurement over alternatives that lack this targeted application.

Medicinal Chemistry Kinase Inhibitors Anticancer Agents

Orthogonal Functional Handles: Enables Sequential, Chemoselective Diversification

The true value of 3-Iodo-6-methyl-5-nitro-1H-indazole lies in its orthogonal reactivity. The C3-iodine and C5-nitro group are not just functional groups; they are handles for distinct, sequential transformations. The iodine is primed for transition metal-catalyzed cross-coupling, while the nitro group can be reduced to an amine for subsequent amide bond formation, reductive amination, or diazotization chemistry [1]. This is a significant advantage over the non-iodinated analog, 6-methyl-5-nitro-1H-indazole (CAS 81115-43-7), which lacks a site for direct C3 cross-coupling, thereby limiting its utility for rapidly building molecular complexity . The target compound's dual functionality is further complemented by the C6-methyl group, which influences the electronic properties and lipophilicity of the final molecules, a key parameter in drug design.

Organic Synthesis Chemoselectivity Building Blocks

Recommended Research Applications for 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS 1000343-55-4)


Synthesis of Focused Kinase Inhibitor Libraries via C3 Cross-Coupling

The primary and most validated use case for 3-Iodo-6-methyl-5-nitro-1H-indazole is as a key intermediate in the synthesis of focused libraries of kinase inhibitors, specifically targeting Aurora kinases [1][2]. The C3-iodo handle enables efficient Suzuki-Miyaura or Sonogashira coupling to introduce a diverse array of aryl, heteroaryl, or alkynyl groups at the 3-position [3]. The resulting 3-alkenyl/alkynyl indazole core is a privileged scaffold for selective kinase inhibition. This compound is the logical starting point for medicinal chemistry teams aiming to expand on the work published in Bioorganic & Medicinal Chemistry Letters, where it was used to generate potent and selective Aurora inhibitors [1].

Two-Step Synthesis of 3-Aryl-5-aminoindazole Derivatives

A highly efficient synthetic route involves utilizing 3-Iodo-6-methyl-5-nitro-1H-indazole in a two-step sequence: (1) C3 cross-coupling to install a desired aryl or heteroaryl moiety, followed by (2) reduction of the 5-nitro group to generate a primary amine [1]. This strategy provides rapid access to 3-aryl-5-aminoindazoles, which are versatile intermediates for generating amides, sulfonamides, ureas, and other functional groups for SAR studies. This convergent approach is more efficient than a linear synthesis that would require building the indazole core from scratch with the desired substitution pattern.

Development of Novel Material Precursors via Orthogonal Functionalization

The orthogonal reactivity of the iodo and nitro groups makes this compound a useful precursor for materials science applications. While the 3-bromo analog has been explored for nonlinear optical materials [1], the 3-iodo variant offers a more reactive handle for C3-functionalization, potentially leading to materials with different electronic or photophysical properties [2]. The C6-methyl group can also influence solid-state packing and morphology. Researchers can use this building block to explore new organic electronic materials or ligands for metal-organic frameworks where a nitro group is a desired substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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